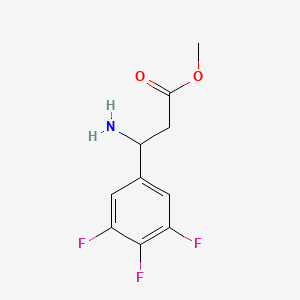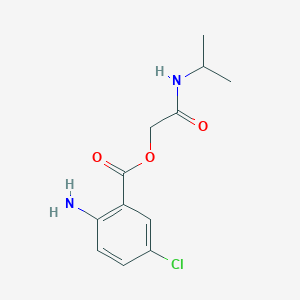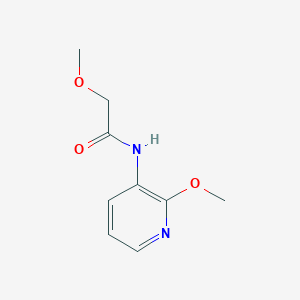
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3.ClH and a molecular weight of 209.67 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester and a methoxy group at specific positions on the pyrrolidine ring.
Métodos De Preparación
The synthesis of ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride typically involves the esterification of trans-4-methoxypyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Análisis De Reacciones Químicas
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives depending on the nucleophile used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions
Aplicaciones Científicas De Investigación
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl trans-4-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a methoxy group.
Ethyl trans-4-chloropyrrolidine-3-carboxylate: Features a chlorine atom in place of the methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups .
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
ethyl (3S,4R)-4-methoxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-12-8(10)6-4-9-5-7(6)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
BLSNQKNGDUTSKH-LEUCUCNGSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CNC[C@@H]1OC.Cl |
SMILES canónico |
CCOC(=O)C1CNCC1OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)






![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)






